4-Bromo-5-hydroxy-6-azaindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1638761-49-5 |
|---|---|
Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-5-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-1-2-9-5(4)3-10-7(6)11/h1-3,9H,(H,10,11) |
InChI Key |
JLUVQQBBLBLSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CNC(=O)C(=C21)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 4 Bromo 5 Hydroxy 6 Azaindole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy of 4-Bromo-5-hydroxy-6-azaindole would be expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. For instance, aromatic protons on the azaindole ring system would typically appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton of the hydroxyl (-OH) group and the amine (-NH) proton of the indole (B1671886) ring would exhibit characteristic chemical shifts that can be sensitive to the solvent, concentration, and temperature. Spin-spin coupling between adjacent protons would result in signal splitting (e.g., doublets, triplets), which helps to establish the connectivity of the protons in the molecule.
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 | br s | 1H | NH (indole) |
| ~9.5 | s | 1H | OH |
| ~8.0 | s | 1H | H-7 |
| ~7.5 | d | 1H | H-2 |
Carbon (¹³C) NMR Analysis, Including DEPT and 2D NMR Techniques (COSY, HSQC, HMBC)
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and the nature of the attached functional groups.
To further aid in the structural assignment, advanced NMR techniques are utilized:
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT would help to identify the methine (CH) carbons of the aromatic system.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-coupled, confirming the connectivity of protons established from the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals for all protonated carbons.
Hypothetical ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145 | C-5 |
| ~140 | C-7a |
| ~130 | C-3a |
| ~125 | C-2 |
| ~120 | C-7 |
| ~110 | C-6 |
| ~105 | C-4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Medium to Strong | Aromatic C=C and C=N stretching |
| ~1200 | Strong | C-O stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can provide further structural confirmation.
Expected Mass Spectrometry Data for this compound:
| m/z | Interpretation |
|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of bromine |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for its isolation and purification. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to separate this compound from any impurities or starting materials. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component in the chromatogram. A sharp, symmetrical peak is indicative of a pure compound.
Typical HPLC Parameters for Analysis:
| Parameter | Value |
|---|---|
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Computational and Theoretical Investigations of 4 Bromo 5 Hydroxy 6 Azaindole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 4-Bromo-5-hydroxy-6-azaindole, these calculations would offer insights into its electronic properties, stability, and reactivity.
The electronic character of this compound is defined by its bicyclic aromatic system, which consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. The nitrogen atom in the pyridine ring makes the azaindole scaffold a π-deficient system, influencing its electronic properties compared to the parent indole (B1671886) molecule.
Density Functional Theory (DFT) is a common method to analyze the electronic structure of such molecules. nih.govtandfonline.com DFT calculations for azaindole derivatives typically involve functionals like B3LYP to determine properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability. tandfonline.comresearchgate.net
For this compound, the electron-withdrawing nature of the bromine atom and the nitrogen in the azaindole ring, combined with the electron-donating character of the hydroxyl group, would create a complex electronic landscape. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would likely show regions of negative potential around the nitrogen and oxygen atoms, indicating their propensity for electrophilic attack, while areas of positive potential might be associated with the hydrogen atoms. pharmablock.com
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
|---|---|
| HOMO Energy | Relatively high due to the electron-donating hydroxyl group. |
| LUMO Energy | Lowered by the electron-withdrawing bromine and azaindole nitrogen. |
| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |
| Dipole Moment | Significant, arising from the electronegative N, O, and Br atoms. |
The presence of a hydroxyl group adjacent to the azaindole nitrogen introduces the possibility of tautomerism. Tautomers are isomers that readily interconvert, and in this case, a proton could potentially migrate between the oxygen and nitrogen atoms. This would result in an equilibrium between the -hydroxy-aza form and a keto-dihydroaza form.
Computational studies on similar hydroxy-substituted nitrogen heterocycles, such as N-hydroxy amidines and indazol-4-ones, have shown that the relative stability of tautomers can be determined by calculating their energies using methods like DFT. ijddd.comacademie-sciences.fr The energy barrier for the interconversion between tautomers can also be calculated, which indicates how easily the transformation can occur. ijddd.comnih.gov For many such systems, one tautomer is significantly more stable than the other. ijddd.com The presence of solvents can also influence the tautomeric equilibrium. ijddd.com
For this compound, it is hypothesized that the hydroxy tautomer is the more stable form, though this would need to be confirmed by specific calculations.
Table 2: Potential Tautomers of this compound
| Tautomer Name | Structural Description | Predicted Relative Stability |
|---|---|---|
| This compound | The hydroxyl group is attached to the pyridine ring. | Likely the more stable tautomer. |
Molecular Dynamics Simulations and Conformational Landscape Analysis
While specific molecular dynamics (MD) simulations for this compound are not readily found, the principles of this technique can be discussed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. rsc.org For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules, such as a solvent or a biological target. nih.gov
The conformational landscape of this molecule is expected to be relatively simple due to its fused ring structure. The primary source of conformational flexibility would be the rotation of the hydroxyl proton. MD simulations could explore the preferred orientation of this group and any intramolecular hydrogen bonding that might occur.
In the context of drug design, MD simulations are often used to study how a ligand like this compound binds to a protein target. nih.gov These simulations can reveal the stability of the binding pose and the key interactions that contribute to binding affinity.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are increasingly used to predict spectroscopic properties like NMR and UV-Vis spectra. researchgate.netmedcraveonline.com These predictions can aid in the identification and characterization of new compounds.
Time-dependent DFT (TD-DFT) is a common method for calculating UV-Vis absorption spectra. medcraveonline.comresearchgate.net The calculated spectrum can be compared with experimental data to confirm the structure of the molecule. The solvent environment can also be modeled to improve the accuracy of the prediction. medcraveonline.comnih.gov For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the azaindole aromatic system.
Structure-Activity Relationship (SAR) Modeling Based on Computational Descriptors
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov These studies aim to correlate the structural features of a molecule with its biological activity. nih.gov The azaindole scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. nih.govnih.gov
In a typical QSAR study of azaindole derivatives, a set of compounds with known biological activities is used to build a model. nih.govijddd.com This model is based on a set of calculated molecular descriptors, which can be electronic, steric, or hydrophobic in nature. The model can then be used to predict the activity of new, untested compounds. nih.gov
For this compound, the key computational descriptors would include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO and LUMO energies. The bromo and hydroxyl groups would significantly influence these properties.
Steric Descriptors: Molecular volume and surface area. The position of the substituents on the azaindole ring is critical for activity.
Hydrophobic Descriptors: LogP, which is a measure of a compound's lipophilicity.
SAR studies on various azaindole series have highlighted the importance of specific substitutions at different positions of the ring system for modulating activity against various biological targets. nih.govnih.govacs.org The bromine atom at the 4-position could serve as a key interaction point or a site for further chemical modification, while the hydroxyl group at the 5-position could form important hydrogen bonds with a target protein. nih.gov
Table 3: Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indole |
| Azaindole |
| N-hydroxy amidine |
| Indazol-4-one |
| Azapeptide |
| 5-Bromo-2-Hydroxybenzaldehyde |
| Thiazolylhydrazone |
| Donepezil |
| Tamoxifen |
| Riluzole |
| Methylene blue |
| Picoline-Diazido-Pt(IV) |
| 1,5,6,7-tetrahydro-4H-indazol-4-one |
| 3-Hydroxy-propeneselenal |
| Guanabenz |
| Vanillin |
| Guaiacol |
| Lignin |
| Chitosan |
| Cephradine hydrolase |
| 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide |
| N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide |
| 5-Bromo-6-azaindole |
| 3-Amino-6-bromo-7-hydroxy-4-azaindole |
| isoquinolinesulfonamide H-89 |
| PLX4720 |
| fostemsavir |
| ST7710AA1 |
| PF-06764427 |
| 7-azaindole-coumaranone hybrids |
| C3,C6-Diaryl 7-Azaindoles |
| 5-arylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones |
| 2,5-disubstituted-1,3,4-thiadiazole derivatives |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives |
| Ac-azaAsn-Pro-NHME |
| Ac-Phe-azaGly-NH2 |
| Ac-Aib-azaGly-NH2 |
| AzaGly-Pro-Hyp |
| 1,2,4,5-tetraphenyl 1-H imidazole |
| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H imidazole |
| 3-aminomethyl-7-azaindole |
| N-benzylpyridin-2-amine |
| 3,3′-Bis‐7‐azaindolylmethane |
| 3-formyl-7-azaindole |
| 3-iodo-7-azaindole |
| 3,3'-(phenyl methylene) bis(N-methyl-7-azaindole) |
| bis(N-methyl-7-azaindol-3-yl) (phenyl)methanol |
| 6-nitro-7-alkylaminotetrazolo[1,5-a]pyrimidines |
| 5-Bromosalicylaldehyde |
| β-keto nitrile |
| 2-aminopyrazole |
| di-arylated 1,2,4-triazole |
| 3-bromo-1H-1,2,4-triazole |
| N-alkynylated 7-azaindoles |
| 1,4-disubstituted 1,2,3-triazole decorated 7-azaindoles |
| 1,5-disubstituted 1,2,3-triazole decorated 7-azaindoles |
| quinoline-based chemosensors |
| 4,5-dihydro-1H- nih.govijddd.comacs.org-triazoline |
| β-ᴅ-glucopyranoside |
| hydrazonyl chlorides |
| carbohydrate Schiff bases |
| tetramethyllead |
| trans [PtCl2(dma)PPh3] |
| dimethylamine |
| {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} |
| 1,3-thiazole derivatives |
| 3,5-disubstituted indole derivatives |
| heteroarylpiperazine-substituted l-prolylthiazolidines |
| N-Arylsulfonyl-3-Acetylindoles |
| 2- and 3-substituted 7-azaindoles |
| 1H-pyrrolo[3,2-b]pyridine |
| adenine (B156593) |
| Macitentan metabolite M4 |
| amide oxime |
| imino hydroxylamine |
| hydrazides |
| hydrazone |
| azine |
| guanylhydrazones |
| picoline-diazido-Pt(IV) |
| trans platinum(II) complexes |
Research Applications of 4 Bromo 5 Hydroxy 6 Azaindole in Medicinal and Chemical Biology
4-Bromo-5-hydroxy-6-azaindole as a Privileged Scaffold in Ligand Design
The azaindole core, including the 6-azaindole (B1212597) variant, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for drug discovery. The this compound structure combines the key features of the azaindole ring system with strategically placed functional groups—a bromine atom and a hydroxyl group—that can be exploited for further chemical modifications.
The nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold can act as a hydrogen bond acceptor, while the pyrrole (B145914) NH group can serve as a hydrogen bond donor. This dual functionality allows azaindole-based molecules to form crucial interactions with the amino acid residues in the binding sites of various proteins, particularly kinases. chemicalbook.comresearchgate.net The bromine atom at the 4-position and the hydroxyl group at the 5-position provide handles for introducing a wide range of substituents, enabling the fine-tuning of a ligand's steric and electronic properties to optimize its binding affinity and selectivity for a specific target.
Functionalization for Target-Specific Probe Development
The strategic placement of the bromo and hydroxyl groups on the 6-azaindole core makes this compound an ideal starting material for the synthesis of target-specific molecular probes. These probes are essential tools in chemical biology for studying the function, localization, and interactions of biomolecules in living systems.
The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various reporter groups, including fluorophores, biotin (B1667282) tags, or photoaffinity labels. rsc.orgresearchgate.net The hydroxyl group can also be functionalized, for instance, through etherification or esterification, to attach linkers or other moieties that can modulate the probe's properties, such as its solubility or cell permeability. This versatility in functionalization allows for the rational design of probes tailored to specific experimental needs, facilitating the investigation of complex biological processes. rsc.org
Role as a Key Intermediate in the Synthesis of Complex Bioactive Molecules
This compound serves as a crucial intermediate in the multi-step synthesis of more complex and biologically active molecules. researchgate.net Its pre-functionalized core provides a convergent and efficient route to a diverse array of derivatives. Medicinal chemists often utilize this intermediate to construct libraries of compounds for high-throughput screening against various therapeutic targets.
The synthesis of kinase inhibitors, for example, frequently involves the elaboration of the azaindole scaffold. researchgate.netnih.gov Starting from this compound, chemists can introduce different substituents at the 4- and 5-positions to explore the structure-activity relationships (SAR) of a particular class of inhibitors. This systematic modification allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates. The availability of this versatile intermediate significantly streamlines the synthetic process, accelerating the discovery and development of new therapeutics. researchgate.netrsc.org
Investigation of this compound Derivatives as Modulators of Protein Kinase Activity
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases have become a major class of drug targets. The azaindole scaffold is a well-established pharmacophore for the design of kinase inhibitors. nih.govnih.govjst.go.jp
General Mechanisms of Kinase Inhibition by Azaindole Scaffolds
Azaindole-based inhibitors typically function as ATP-competitive inhibitors. chemicalbook.comnih.gov They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream target proteins. The key to their inhibitory activity lies in their ability to form specific hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. chemicalbook.comnih.gov The pyridine nitrogen of the azaindole ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, forming a bidentate hydrogen bonding pattern with the backbone amide groups of the hinge residues. chemicalbook.comresearchgate.net This interaction anchors the inhibitor in the active site and is a critical determinant of its potency.
Potential as an ALK, Aurora, Cdc7, c-Met, DYRK1A, PDK1, or TGFβ Receptor Kinase Inhibitor Scaffold
Derivatives of this compound have the potential to be developed as inhibitors for a range of protein kinases. The versatility of the azaindole scaffold allows for its adaptation to the specific structural features of different kinase active sites. researchgate.netnih.gov Research has shown that modifications to the azaindole core can lead to potent and selective inhibitors of various kinases, including:
ALK (Anaplastic Lymphoma Kinase): A receptor tyrosine kinase involved in the development of certain cancers. researchgate.net
Aurora Kinases: A family of serine/threonine kinases that play crucial roles in mitosis. nih.govnih.gov
Cdc7 (Cell Division Cycle 7-related kinase): A serine/threonine kinase essential for the initiation of DNA replication. researchgate.net
c-Met (Mesenchymal-epithelial transition factor): A receptor tyrosine kinase that, when overexpressed, is associated with high proliferation and metastasis in various cancers. nih.gov
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): A kinase implicated in several neurological disorders and some cancers. nih.gov
PDK1 (Phosphoinositide-dependent kinase-1): A master kinase that activates a number of other kinases in the AGC kinase family.
TGFβ (Transforming growth factor-beta) Receptor Kinases: Serine/threonine kinases that mediate a wide range of cellular processes.
The ability to functionalize the this compound scaffold allows for the optimization of interactions with residues outside of the hinge region, which can enhance both potency and selectivity for a particular kinase target.
Binding Mode Analysis using X-ray Crystallography of Azaindole-Ligand Complexes
X-ray crystallography is an indispensable tool for understanding the molecular basis of protein-ligand interactions. frontiersin.orgnih.gov By determining the three-dimensional structure of a kinase in complex with an azaindole-based inhibitor, researchers can visualize the precise binding mode of the ligand in the active site. nih.govfrontiersin.org
Crystallographic studies of azaindole-kinase complexes have revealed that these inhibitors can adopt different binding modes, often classified as "normal," "flipped," or "non-hinge." chemicalbook.com In the "normal" binding mode, the azaindole forms the canonical bidentate hydrogen bonds with the hinge region. chemicalbook.com In the "flipped" mode, the azaindole ring is rotated 180 degrees relative to the normal mode, while still maintaining hydrogen bonds with the hinge. chemicalbook.com The "non-hinge" binding mode describes instances where the azaindole moiety interacts with a different part of the protein. chemicalbook.com
These structural insights are crucial for structure-based drug design. researchgate.net They allow medicinal chemists to understand the key interactions that contribute to binding affinity and selectivity, and to rationally design new derivatives with improved properties. For example, the crystal structure might reveal a nearby hydrophobic pocket that can be filled by adding a suitable substituent to the azaindole scaffold, thereby increasing the inhibitor's potency.
Exploration of Biological Activities (excluding clinical applications)
The unique structural features of this compound have prompted its investigation across a spectrum of biological activities. These studies, while not involving human clinical trials, provide crucial insights into its potential as a lead compound for the development of new therapeutic agents.
The azaindole core is a privileged structure in the design of kinase inhibitors, largely due to its structural similarity to the adenine (B156593) component of ATP, which is essential for the function of kinases. pharmablock.com Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a major focus of anticancer drug discovery. researchgate.net
Derivatives of 6-azaindole have been investigated for their potential as anticancer agents. researchgate.netiosrjournals.org While specific mechanistic studies on this compound are not extensively detailed in the provided results, the broader class of azaindoles, including 6-azaindoles, has shown promise. researchgate.net For instance, certain 7-azaindole (B17877) derivatives have been developed as potent inhibitors of kinases like BRAF, which is mutated in some melanomas. pharmablock.comresearchgate.net The general mechanism for many azaindole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby blocking its phosphotransferase activity and inhibiting downstream signaling pathways that promote cell proliferation and survival. nih.govnih.gov
Table 1: Research Highlights of Azaindole Derivatives in Anticancer Research
| Compound Class | Target | Mechanism of Action | Research Focus |
|---|---|---|---|
| 7-Azaindoles | BRAF Kinase | Competitive ATP binding | Melanoma with BRAF mutations pharmablock.comresearchgate.net |
| 5-Azaindoles | Cdc7 Kinase | Selective inhibition over CDK2 | Cell cycle control nih.gov |
| 4-Azaindoles | Aurora A Kinase | Selective inhibition | Ant-proliferative activity nih.gov |
Nitrogen-containing heterocyclic compounds are a significant area of focus in the development of antiviral agents. nih.gov They can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome. nih.gov The structural similarity of azaindoles to purines, which are fundamental components of viral nucleic acids, makes them attractive candidates for antiviral research. nih.govmdpi.com
While specific studies on the antiviral activity of this compound are not prominent, related compounds have shown potential. For example, certain 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine (B1206715) have demonstrated anti-herpes activity. nih.gov Furthermore, various pyrazolopyridine derivatives, which share a similar fused heterocyclic core with azaindoles, have been investigated for their antiviral properties. mdpi.com The proposed mechanisms often involve the inhibition of viral enzymes crucial for replication or interference with the synthesis of viral nucleic acids.
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov Heterocyclic compounds, including azaindole derivatives, have been explored for their antibacterial and antifungal properties. iosrjournals.orgresearchgate.net
Substituted 4-hydroxy-2-quinolone analogs have demonstrated significant antimicrobial activity. nih.gov For instance, a 6-bromo nonyl analog exhibited potent antifungal activity against Aspergillus flavus, surpassing the efficacy of the control drug, amphotericin B. nih.gov This suggests that the presence of a bromine atom on the benzo-fused ring can enhance antimicrobial effects. nih.gov Similarly, 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and have been found to enhance the activity of antibiotics against resistant Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these bromo-indole derivatives involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov Although direct studies on this compound are not specified, these findings with structurally related bromo-hydroxy-heterocycles suggest a promising avenue for investigation.
Parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi, represent a significant global health burden with limited treatment options. nih.govscirp.org Azaindole derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents. iosrjournals.orgmdpi.com
Specifically, derivatives of 7-azaindole have been the subject of lead optimization studies for the treatment of Human African Trypanosomiasis. nih.gov Research has shown that the hydrogen bond donor and acceptor pair within the azaindole core is crucial for its anti-trypanosomal potency. nih.gov While aromaticity at certain positions appears important for activity, modifications to improve metabolic stability and solubility are ongoing areas of research. nih.gov Furthermore, aurones, which are structurally isomeric to flavones and contain a benzofuranone core, have demonstrated good trypanocidal activity against T. cruzi. scirp.orgresearchgate.net The presence of bromo and hydroxy substituents in these and other heterocyclic systems has been a feature of compounds with notable antiparasitic effects. scirp.org
While the primary focus of azaindole research has been in medicinal chemistry, some studies have explored their biological activity in plants. Cytokinins, which are N6-substituted adenine derivatives, are plant hormones that regulate various aspects of plant growth and development. nih.gov Given the structural similarity of azaindoles to adenine, they have been investigated as synthetic cytokinin analogues. nih.gov
Synthetic 7-azaindole derivatives have been evaluated for their biological properties and have shown cytotoxic activity in certain cell lines, which can be relevant to understanding plant cell growth and differentiation. nih.gov Although direct mechanistic insights into the role of this compound in plant resistance signaling pathways are not available in the provided search results, the foundational principle of azaindoles mimicking natural purine-based signaling molecules in biological systems provides a rationale for such investigations. nih.gov
Azaindoles as Bioisosteres of Indole (B1671886) and Purine: Implications for Research Design
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. Azaindoles are considered excellent bioisosteres of both indoles and purines. pharmablock.comnih.govsigmaaldrich.com
The replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom to form an azaindole can lead to significant improvements in a molecule's pharmacological profile. nih.gov This substitution can enhance water solubility, reduce lipophilicity, and introduce an additional hydrogen bond acceptor, potentially increasing binding affinity to the target protein. pharmablock.comnih.gov This strategy has been successfully employed in the development of kinase inhibitors, where the azaindole moiety can mimic the hydrogen bonding pattern of the adenine in ATP with the hinge region of the kinase. nih.govnih.gov
Similarly, the structural resemblance of azaindoles to purines makes them valuable scaffolds for targeting a wide range of biological processes where purines play a key role, such as in nucleic acid synthesis and cellular signaling. sigmaaldrich.comnih.govsigmaaldrich.com This bioisosteric relationship allows medicinal chemists to explore new chemical space and develop novel compounds with improved potency, selectivity, and pharmacokinetic properties. pharmablock.com The use of the 6-azaindole scaffold, as in this compound, provides a distinct structural framework compared to the more commonly studied 7-azaindole, offering unique opportunities for drug design and optimization. nih.govresearchgate.net
Table 2: Bioisosteric Properties of Azaindoles
| Parent Scaffold | Bioisostere | Key Physicochemical Changes | Implications for Research Design |
|---|---|---|---|
| Indole | Azaindole | Increased solubility, reduced lipophilicity, additional H-bond acceptor pharmablock.comnih.gov | Improved ADME properties, enhanced target binding affinity pharmablock.comnih.gov |
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
Currently, the synthesis of many functionalized azaindoles relies on classical, often multi-step methods that may involve harsh conditions or expensive catalysts. A key area for future research will be the development of green and sustainable synthetic pathways to 4-Bromo-5-hydroxy-6-azaindole and its derivatives. This could involve exploring one-pot reactions, catalysis with earth-abundant metals, or employing milder conditions facilitated by photoredox or electrochemical methods. The goal would be to create more efficient, atom-economical, and environmentally benign processes.
Table 1: Potential Sustainable Synthesis Strategies
| Strategy | Potential Advantage | Research Focus |
|---|---|---|
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction parameters in a continuous flow reactor. |
| Biocatalysis | High selectivity and mild reaction conditions. | Engineering enzymes for regioselective synthesis or functionalization. |
Exploration of Unconventional Reactivity and Functionalization Strategies
The reactivity of the this compound scaffold is largely unexplored. Future work should focus on its unconventional reactivity to generate diverse molecular architectures. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. Furthermore, investigating late-stage C-H functionalization at other positions on the heterocyclic core could provide rapid access to novel derivatives that would otherwise be difficult to synthesize.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry offers a powerful tool to predict the properties and potential functions of this compound before undertaking extensive laboratory work. Density Functional Theory (DFT) calculations could elucidate its electronic structure, reactivity, and spectroscopic properties. Molecular dynamics simulations could be employed to understand how it might interact with biological targets, such as protein binding pockets, by analyzing potential hydrogen bonds, halogen bonds, and other non-covalent interactions. Such studies would be invaluable for guiding the design of new experiments.
Table 2: Proposed Computational Study Parameters
| Computational Method | Target Property/Interaction | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | Electron distribution, bond energies, HOMO/LUMO gap. | Prediction of reactivity, stability, and photophysical properties. |
| Molecular Docking | Binding affinity and pose within a protein active site. | Hypothesis generation for biological targets. |
Integration with High-Throughput Screening for Novel Biological Activities (excluding clinical trials)
High-throughput screening (HTS) represents a cornerstone of modern drug discovery. Integrating this compound into HTS campaigns against large panels of biological targets (e.g., kinases, proteases, GPCRs) is a critical next step. The azaindole scaffold is a well-known "privileged structure" in medicinal chemistry, and this specific derivative could exhibit novel inhibitory or modulatory activities. Identifying initial hits through HTS would be the first step toward developing new research programs around this molecule.
Design of Multi-Targeting Agents and Chemical Probes
The structural features of this compound make it an attractive starting point for the design of multi-targeting agents or chemical probes. By functionalizing the core through the strategies mentioned in section 6.2, medicinal chemists could develop compounds that interact with multiple related targets (e.g., several kinases within the same family) to achieve a synergistic effect. Alternatively, it could be elaborated into a chemical probe by incorporating reporter tags or photo-cross-linking groups to help identify and validate new biological targets.
Applications in Materials Science and Organic Electronics (as a building block)
Beyond biological applications, the rigid, aromatic structure of this compound suggests its potential use as a building block in materials science. The bromine atom allows for its incorporation into larger conjugated systems through polymerization reactions. Its hydrogen-bonding capabilities could be exploited to create self-assembling supramolecular structures. These properties make it a candidate for investigation in the field of organic electronics, for example, as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of novel heterocyclic systems are highly sought after.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-5-hydroxy-6-azaindole, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 5-hydroxy-6-azaindole precursors. Bromination at the 4-position may employ N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves 3D structure, including hydrogen-bonding networks.
- Mass spectrometry : ESI-HRMS for exact mass verification (e.g., [M+H]⁺ or [M−H]⁻ ions).
- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structural contradictions in biological activity data for this compound derivatives be resolved?
- Methodological Answer :
- Dose-response studies : Validate activity trends across multiple concentrations (e.g., IC₅₀ assays).
- Crystallographic analysis : Compare ligand-protein co-crystal structures (via SHELXD ) to identify binding mode variations.
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases), accounting for tautomeric forms of the hydroxyl group .
Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
- Methodological Answer :
- Crystal twinning : Common due to polar functional groups; use SHELXE for twin refinement or switch to alternative solvents (e.g., methanol/water mixtures).
- Disorder in bromine positions : Apply restraints in SHELXL refinement and validate with residual density maps.
- Data deposition : Archive structures in CCDC (e.g., CCDC-2191474 ) for reproducibility .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to calculate Fukui indices for electrophilic sites.
- Solvent effects : Use PCM models to simulate reaction kinetics in DMSO or THF.
- Transition state analysis : Identify energy barriers for bromide displacement using QM/MM hybrid methods .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Bioisosteric replacement : Substitute bromine with chloro, iodo, or methyl groups (see 5-Bromo-6-azaindole vs. 5-Chloro-6-azaindole ).
- Pharmacophore modeling : Map electrostatic/hydrophobic features (e.g., MOE software) to correlate substituent effects with activity.
- Free-Wilson analysis : Quantify contributions of substituents to biological potency in multivariate regression models .
Data Management and Reproducibility
Q. How should researchers manage conflicting crystallographic data for this compound derivatives?
- Methodological Answer :
- Validation pipelines : Cross-check against deposited CCDC entries (e.g., CCDC-2102023 ).
- Rigorous refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned datasets and verify R-factors (<5% discrepancy).
- Peer collaboration : Share raw diffraction data (via Zenodo or institutional repositories) for independent validation .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
